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Introduction
Histone H3 lysine 79 dimethylation (H3K79me2) is a critical epigenetic mark primarily

associated with active transcription. This modification is exclusively catalyzed by the Disruptor

of Telomeric Silencing 1-Like (DOT1L) methyltransferase.[1] Dysregulation of DOT1L activity

and subsequent aberrant H3K79 methylation are implicated in various diseases, particularly in

mixed-lineage leukemia (MLL)-rearranged leukemias.[2] Consequently, DOT1L has emerged

as a promising therapeutic target.

Dot1L-IN-6 is a potent and selective small-molecule inhibitor of DOT1L, with a reported IC50 of

0.19 nM.[3] It effectively reduces cellular H3K79me2 levels, making it a valuable tool for

studying the biological functions of DOT1L and for preclinical drug development.[3]

This document provides a detailed protocol for treating cells with Dot1L-IN-6 and subsequently

detecting changes in H3K79me2 levels using Western blot analysis.

Signaling Pathway and Experimental Workflow
DOT1L is the sole enzyme responsible for methylating H3K79. It transfers a methyl group from

S-adenosyl-L-methionine (SAM) to the lysine residue. Dot1L-IN-6 acts as a competitive

inhibitor, occupying the SAM binding pocket and thereby preventing the methylation of Histone

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12424256?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC6952432/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3128482/
https://www.benchchem.com/product/b12424256?utm_src=pdf-body
https://www.medchemexpress.com/dot1l-in-6.html
https://www.medchemexpress.com/dot1l-in-6.html
https://www.benchchem.com/product/b12424256?utm_src=pdf-body
https://www.benchchem.com/product/b12424256?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


H3 at lysine 79. This leads to a global reduction of H3K79me1, H3K79me2, and H3K79me3

levels.
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Caption: Mechanism of DOT1L inhibition by Dot1L-IN-6.

The overall experimental process involves treating cultured cells with Dot1L-IN-6, harvesting

the cells, extracting histones, and performing a Western blot to quantify the levels of

H3K79me2 relative to a loading control.
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Caption: Western blot workflow for H3K79me2 detection.

Experimental Protocols
Cell Culture and Dot1L-IN-6 Treatment
This protocol is optimized for adherent cells in a 10 cm dish. Adjust volumes accordingly for

different plate sizes.

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth

phase and reach approximately 70-80% confluency at the time of harvest.

Inhibitor Preparation: Prepare a stock solution of Dot1L-IN-6 (e.g., 10 mM in DMSO). Store

at -20°C or -80°C.

Treatment:

Thaw the Dot1L-IN-6 stock solution.

Dilute the stock solution in fresh culture medium to the desired final concentration. A

titration is recommended to determine the optimal concentration and time for your cell line.

Based on published data for similar inhibitors, a starting range of 10 nM to 1 µM is

suggested.[3] A time course of 24 to 72 hours is recommended to observe a significant

reduction in H3K79me2 levels.[4]

Include a vehicle control (e.g., DMSO) at the same final concentration as the highest

inhibitor dose.

Remove the old medium from the cells and replace it with the medium containing Dot1L-
IN-6 or the vehicle control.

Incubation: Incubate the cells for the desired duration (e.g., 48 hours).

Histone Extraction (Acid Extraction Method)
This method specifically enriches for histone proteins.

Cell Harvest:
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Aspirate the culture medium.

Wash the cells twice with 5-10 mL of ice-cold PBS.

Add 1 mL of ice-cold PBS and scrape the cells using a cell lifter. Transfer the cell

suspension to a pre-chilled 1.5 mL microcentrifuge tube.

Pellet the cells by centrifuging at 800 x g for 5 minutes at 4°C.

Nuclei Isolation:

Discard the supernatant. Resuspend the cell pellet in 1 mL of Triton Extraction Buffer

(TEB: PBS containing 0.5% Triton X-100 and a complete protease inhibitor cocktail).

Lyse the cells by rotating for 10 minutes at 4°C. This step lyses the plasma membrane

while leaving the nuclear membrane intact.

Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.

Acid Extraction:

Discard the supernatant.

Resuspend the nuclear pellet in 150 µL of 0.2 N Hydrochloric Acid (HCl).

Incubate on a rotator overnight at 4°C to extract the histones.

Protein Recovery:

The next day, centrifuge at 6,500 x g for 10 minutes at 4°C.

Carefully transfer the supernatant, which contains the histone proteins, to a new, pre-

chilled microcentrifuge tube.

Neutralize the acid by adding 1/5 volume of 1 M NaOH or by adding Tris-HCl pH 8.5 until

the sample is neutralized (check with pH paper).

Protein Quantification
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Determine the protein concentration of the histone extracts using a Bradford or BCA protein

assay kit.

The expected yield from a confluent 10 cm dish is typically sufficient for multiple Western

blots.

Western Blotting
Sample Preparation:

In a new tube, mix 5-15 µg of histone extract with 4X SDS-PAGE sample buffer.

Boil the samples at 95-100°C for 5-10 minutes.

Gel Electrophoresis:

Load the samples onto a 12-15% SDS-polyacrylamide gel. Histone H3 has a molecular

weight of approximately 17 kDa.

Run the gel according to the manufacturer's instructions until the dye front reaches the

bottom.

Protein Transfer:

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer

system is recommended for small proteins like histones.

Transfer at 100 V for 60-90 minutes in a standard Tris-Glycine transfer buffer.

Blocking:

After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1%

Tween-20).

Block the membrane for 1 hour at room temperature in blocking buffer (5% non-fat dry milk

or 5% BSA in TBST).

Primary Antibody Incubation:
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Dilute the primary antibodies in blocking buffer according to the manufacturer's

recommendations (see table below).

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle

agitation. It is crucial to probe for both H3K79me2 and Total Histone H3 (as a loading

control) on separate blots or by cutting the membrane if sizes are sufficiently different (not

recommended here) or by stripping and re-probing.

Secondary Antibody Incubation:

Wash the membrane three times for 5-10 minutes each with TBST.

Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g.,

anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

Detection:

Wash the membrane three times for 10 minutes each with TBST.

Prepare the enhanced chemiluminescence (ECL) substrate according to the

manufacturer's instructions.

Incubate the membrane with the ECL substrate and visualize the bands using a

chemiluminescence imaging system.

Data Analysis:

Quantify the band intensities using densitometry software (e.g., ImageJ).

Normalize the H3K79me2 signal to the Total Histone H3 signal for each sample to correct

for loading differences.[5][6]

Compare the normalized H3K79me2 levels in Dot1L-IN-6 treated samples to the vehicle-

treated control.

Data Presentation
Quantitative Data Summary
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Reagent/Parameter Recommendation Notes

Dot1L-IN-6 Treatment

Concentration Range 10 nM - 1 µM
Optimal concentration should

be determined empirically.[3]

Treatment Duration 24 - 72 hours
Time-dependent reduction in

H3K79me2 is expected.[4]

Vehicle Control DMSO
Use at the same final

concentration as the inhibitor.

Protein Loading

Histone Extract per Lane 5 - 15 µg

Antibodies

Primary: anti-H3K79me2 1:500 - 1:2000
Refer to manufacturer's

datasheet for optimal dilution.

Primary: anti-Total H3 1:1000 - 1:5000
Serves as the loading control.

[6][7]

Secondary: HRP-conjugate 1:2000 - 1:10000

Western Blot Buffers

Blocking Buffer
5% BSA or non-fat milk in

TBST

BSA is often preferred for

phospho-antibodies, but either

is suitable here.

Primary Antibody Diluent
5% BSA or non-fat milk in

TBST

Secondary Antibody Diluent 5% non-fat milk in TBST

Troubleshooting
No/Weak H3K79me2 Signal:

Ensure efficient histone extraction; acid extraction is key.
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Increase the amount of protein loaded.

Check antibody dilution and incubation time.

Confirm the activity of the ECL substrate.

High Background:

Increase the number and duration of TBST washes.

Ensure the blocking step is performed for at least 1 hour.

Decrease primary or secondary antibody concentration.

Uneven Loading Control (Total H3) Bands:

Ensure accurate protein quantification of the histone extracts.

Verify equal volume loading across all lanes.

Check for transfer efficiency issues (e.g., air bubbles).

No Reduction in H3K79me2 after Treatment:

Verify the activity and concentration of Dot1L-IN-6.

Increase the treatment duration or inhibitor concentration.

Ensure the chosen cell line expresses DOT1L and is sensitive to its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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